Cas no 1394744-49-0 (5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one)
![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one structure](https://ja.kuujia.com/scimg/cas/1394744-49-0x500.png)
5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one
- AKOS033208797
- EN300-26612838
- 5-(6-fluoropyridine-3-carbonyl)-3,4-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2-one
- 1394744-49-0
- Z1264645109
-
- インチ: 1S/C14H11FN4O2/c15-11-4-3-9(8-17-11)14(21)19-7-5-12(20)18-10-2-1-6-16-13(10)19/h1-4,6,8H,5,7H2,(H,18,20)
- InChIKey: KSDSVHMQUUMVFT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=N1)C(N1C2=C(C=CC=N2)NC(CC1)=O)=O
計算された属性
- せいみつぶんしりょう: 286.08660377g/mol
- どういたいしつりょう: 286.08660377g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 75.2Ų
5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26612838-0.05g |
5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one |
1394744-49-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-oneに関する追加情報
5-(6-Fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one: A Comprehensive Overview
The compound CAS No 1394744-49-0, also known as 5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of pyridodiazepines, which have been extensively studied for their unique pharmacological properties and structural versatility.
The molecular structure of this compound is characterized by a pyrido[2,3-b][1,4]diazepin-2-one core fused with a 6-fluoropyridine moiety. The presence of the fluorine atom at the 6-position of the pyridine ring introduces significant electronic and steric effects that can influence the compound's bioactivity and pharmacokinetic properties. Recent studies have highlighted the importance of such structural modifications in enhancing the selectivity and potency of bioactive molecules.
One of the most intriguing aspects of this compound is its potential as a modulator of cellular signaling pathways. Research has shown that pyrido[2,3-b][1,4]diazepin-2-one derivatives can interact with various protein targets involved in cellular proliferation and apoptosis. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes that are implicated in cancer progression.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrido[2,3-b][1,4]diazepin-2-one framework through cyclization reactions and subsequent functionalization to introduce the 6-fluoropyridine substituent. The optimization of these steps has been critical in achieving high yields and maintaining the integrity of the molecule's stereochemistry.
In terms of biological evaluation, this compound has been subjected to rigorous testing in vitro and in vivo models. Preclinical studies have revealed promising results regarding its ability to modulate specific cellular pathways without inducing significant toxicity in normal cells. These findings suggest that it may serve as a lead compound for the development of novel therapeutic agents targeting various diseases.
The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding modes with target proteins, while quantum mechanical calculations have shed light on its electronic structure and reactivity. These computational approaches are integral to modern drug design and have significantly accelerated the research process.
Moreover, recent advancements in medicinal chemistry have enabled researchers to explore various analogs of this compound to optimize its pharmacokinetic profile. By modifying substituents on both the pyrido[2,3-b][1,4]diazepin-2-one core and the 6-fluoropyridine moiety, scientists aim to enhance solubility, stability, and bioavailability while maintaining or improving bioactivity.
In conclusion, CAS No 1394744-49-0, or 5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H
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